molecular formula C14H16N2O4 B8177754 2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid

2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B8177754
M. Wt: 276.29 g/mol
InChI Key: WMPKLAKPOAJRAX-UHFFFAOYSA-N
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Description

2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with a methoxybenzyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the propanoic acid moiety: This can be done through a carboxylation reaction, where the pyrazole derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxybenzyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting inflammation and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The propanoic acid moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: This compound also contains a methoxybenzyl group and is used in Suzuki-Miyaura coupling reactions.

    2-(4-Methoxybenzyloxy)phenylboronic acid: Similar in structure, this compound is used as a drug intermediate in the development of anti-tumor drugs.

Uniqueness

2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the methoxybenzyl group and the propanoic acid moiety further enhances its versatility in various chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[(4-methoxyphenyl)methoxy]pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-10(14(17)18)16-8-13(7-15-16)20-9-11-3-5-12(19-2)6-4-11/h3-8,10H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPKLAKPOAJRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)OCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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